2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE
Overview
Description
2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is a complex organic compound that features a piperazine ring, an acetylphenyl group, and a benzoxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring or the benzoxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or a fluorescent marker.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE involves its interaction with specific molecular targets. It may act as a molecular chaperone, promoting the maturation and proper regulation of target proteins involved in cell cycle control and signal transduction . The pathways involved often include key signaling cascades that regulate cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-chloroacetamide: Used as a precursor for various heterocyclic compounds.
4-(4-acetylphenyl)-1-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)piperazin-1-ium: Another piperazine derivative with similar structural features.
Uniqueness
2-[4-(4-ACETYLPHENYL)-1-PIPERAZINYL]-N-(2,1,3-BENZOXADIAZOL-4-YL)ACETAMIDE is unique due to its combination of a piperazine ring, an acetylphenyl group, and a benzoxadiazole moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzoxadiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14(26)15-5-7-16(8-6-15)25-11-9-24(10-12-25)13-19(27)21-17-3-2-4-18-20(17)23-28-22-18/h2-8H,9-13H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSLWRZHQKKREK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NON=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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